molecular formula C11H19N5O2 B6229608 tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate CAS No. 2757956-39-9

tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

Cat. No. B6229608
CAS RN: 2757956-39-9
M. Wt: 253.3
InChI Key:
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Description

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate (TBBT) is an organic compound belonging to the class of heterocycles. It is a colorless solid that is soluble in water, alcohol and other organic solvents. TBBT has been widely studied due to its potential applications in the fields of medicinal chemistry, drug delivery and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450s. This inhibition of enzyme activity leads to increased bioavailability of the drug. In drug delivery, this compound forms stable complexes with pharmaceutical agents, thus allowing for improved solubility and sustained release. Lastly, in catalysis, this compound promotes the formation of carbon-carbon bonds and other organic transformations by acting as a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of enzymes involved in drug metabolism, thus allowing for increased bioavailability of the drug. In drug delivery, this compound has been studied for its ability to form stable complexes with pharmaceutical agents, thus allowing for improved solubility and sustained release. Lastly, in catalysis, this compound has been studied for its ability to promote the formation of carbon-carbon bonds and other organic transformations.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and easy availability, making it a good choice for research purposes. Another advantage is its high solubility in various solvents, making it easy to use in experiments. However, this compound has some limitations as well. It is not very stable in solution and can decompose over time, making it difficult to use in long-term experiments. Additionally, its reactivity can be unpredictable in certain conditions, making it difficult to control in certain experiments.

Future Directions

The potential applications of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate are vast and varied. In the field of medicinal chemistry, this compound could be further investigated for its ability to inhibit the activity of enzymes involved in drug metabolism, thus allowing for increased bioavailability of the drug. In drug delivery, this compound could be further studied for its ability to form stable complexes with pharmaceutical agents, thus allowing for improved solubility and sustained release. Lastly, in catalysis, this compound could be further studied for its ability to promote the formation of carbon-carbon bonds and other organic transformations. Additionally, further research could be conducted to explore the potential of this compound in other fields, such as materials science, chemical engineering and biotechnology.

Synthesis Methods

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate can be synthesized through a number of different methods. One of the most common methods involves the condensation of 1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylic acid and this compound. This reaction is typically carried out in an aqueous solution at a temperature of approximately 60-70°C.

Scientific Research Applications

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate has been widely studied for its potential applications in the fields of medicinal chemistry, drug delivery and catalysis. In medicinal chemistry, this compound has been investigated for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, thus allowing for increased bioavailability of the drug. In drug delivery, this compound has been studied for its ability to form stable complexes with pharmaceutical agents, thus allowing for improved solubility and sustained release. Lastly, in catalysis, this compound has been studied for its ability to promote the formation of carbon-carbon bonds and other organic transformations.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-bromo-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate with ammonia gas in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 3-bromo-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate", "ammonia gas", "palladium catalyst" ], "Reaction": [ "The tert-butyl 3-bromo-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).", "Ammonia gas is bubbled through the solution in the presence of a palladium catalyst such as palladium on carbon (Pd/C).", "The reaction mixture is stirred at room temperature for several hours until complete conversion of the starting material is achieved.", "The solvent is then removed under reduced pressure and the crude product is purified by column chromatography to yield tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate as a white solid." ] }

CAS RN

2757956-39-9

Molecular Formula

C11H19N5O2

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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